molecular formula C13H17ClP2 B15164282 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole CAS No. 163277-09-6

1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole

Cat. No.: B15164282
CAS No.: 163277-09-6
M. Wt: 270.67 g/mol
InChI Key: TUCCFRGYDCHALM-UHFFFAOYSA-N
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Description

1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is a unique organophosphorus compound. This compound features a diphosphole ring, which is a five-membered ring containing two phosphorus atoms. The presence of chlorine, ethyl, and phenyl groups attached to the diphosphole ring makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of a chlorinated phosphorus compound with an ethyl-substituted phenyl compound in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into different phosphine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized diphosphole derivatives.

Scientific Research Applications

1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organophosphorus compounds.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the chlorine, ethyl, and phenyl groups, which can affect the electron density and steric properties of the diphosphole ring. The molecular targets and pathways involved in its biological activity are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,3-dihydro-1H-1,2-diphosphole: Lacks the ethyl and phenyl groups, making it less sterically hindered.

    4,5-Diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole: Lacks the chlorine atom, which affects its reactivity in substitution reactions.

Uniqueness

1-Chloro-4,5-diethyl-2-phenyl-2,3-dihydro-1H-1,2-diphosphole is unique due to the combination of chlorine, ethyl, and phenyl groups attached to the diphosphole ring

Properties

CAS No.

163277-09-6

Molecular Formula

C13H17ClP2

Molecular Weight

270.67 g/mol

IUPAC Name

1-chloro-4,5-diethyl-2-phenyl-3H-diphosphole

InChI

InChI=1S/C13H17ClP2/c1-3-11-10-15(16(14)13(11)4-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3

InChI Key

TUCCFRGYDCHALM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(P(P(C1)C2=CC=CC=C2)Cl)CC

Origin of Product

United States

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